N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-23-15(13-7-4-5-9-19-13)22-24(18(23)26)11-10-20-16(25)17-21-12-6-2-3-8-14(12)27-17/h2-9H,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYLRAWRNNJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures such as imidazole and thiazole have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Thiazole derivatives have also been reported to exhibit diverse biological activities.
Biochemical Pathways
For instance, certain imidazole derivatives have been reported to show antioxidant potential.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole, can influence its absorption and distribution.
Biological Activity
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound that features a complex structure combining a 1,2,4-triazole moiety with a benzo[d]thiazole derivative. This compound is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole structure have shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated that triazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several studies have reported the anticancer potential of triazole derivatives. For example, certain triazole compounds have been found to inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For instance, they can inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication and transcription .
- Cell Cycle Arrest : Certain triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in various cancer cell lines where triazoles disrupt normal cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells .
Antimicrobial Activity
A study evaluated a series of triazole derivatives against common pathogens:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 0.125 | Staphylococcus aureus |
| Triazole Derivative B | 0.250 | Escherichia coli |
| Triazole Derivative C | 0.500 | Pseudomonas aeruginosa |
These findings highlight the potential use of triazole derivatives in treating infections caused by resistant bacterial strains .
Anticancer Activity
In another study focusing on anticancer properties:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound X | 6.2 | HCT-116 |
| Compound Y | 27.3 | T47D |
These results indicate that specific modifications to the triazole structure can enhance anticancer efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable antimicrobial properties , making it a candidate for developing new antibiotics. Research has shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacterial strains, including resistant forms of Staphylococcus aureus and Escherichia coli. The presence of the pyridine and triazole moieties enhances the compound's efficacy against microbial targets by interfering with their metabolic pathways .
Anticancer Activity
Studies suggest that N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide may possess anticancer properties . In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound. It may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further supports its application in treating central nervous system disorders .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties . It shows promise in reducing markers of inflammation in animal models of arthritis and other inflammatory conditions. The compound's action may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of benzo[d]thiazole derivatives revealed that modifications to the triazole ring significantly enhanced antibacterial activity against multidrug-resistant strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Mechanism
In a recent investigation into the anticancer effects of this compound, researchers found that it effectively inhibited tumor growth in xenograft models. The study highlighted its ability to induce G0/G1 phase cell cycle arrest and promote apoptosis through caspase activation pathways .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Structural Insights
- NMR Analysis : For analogs like 4g and 4h, aromatic proton chemical shifts (δ 7.4–8.1 ppm) align with the target compound’s expected profile. However, the pyridin-2-yl group in the target compound introduces distinct deshielding effects, likely shifting protons to δ 8.5–9.0 ppm .
- IR Spectroscopy: Stretching frequencies for C=O groups in triazolones (~1680–1700 cm⁻¹) are comparable to thiazolidinones, confirming similar electronic environments .
Critical Analysis of Research Findings
- Contradictions : emphasizes coupling reagents (e.g., HATU) for amide bond formation, while relies on classical thiourea cyclization. This suggests divergent synthetic priorities—efficiency () vs. scalability ().
- Gaps: No direct biological data exist for the target compound. Extrapolations from analogs may overestimate efficacy.
- Methodological Strengths : NMR comparisons () provide robust structural validation, but X-ray crystallography (using tools like SHELX ) is needed for absolute conformation analysis.
Q & A
Q. Methodology :
- LogP measurements (shake-flask method) to assess hydrophobicity.
- Caco-2 cell permeability assays to predict intestinal absorption .
- Microsomal stability tests (human liver microsomes) to evaluate CYP450-mediated degradation .
Advanced: What computational strategies are recommended for predicting binding modes with protein targets?
Answer:
- Docking : Use AutoDock Vina or Glide with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding and prioritize analogs .
Validation : Compare computational predictions with surface plasmon resonance (SPR) binding affinity data (e.g., Biacore) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazolone ring (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ m/z calculated for C₁₉H₁₆N₆O₂S: 424.1034) .
- IR spectroscopy : Identify carbonyl stretches (e.g., 1680–1700 cm⁻¹ for carboxamide C=O) .
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Answer:
- Co-solvent systems : Use 10% DMSO/PBS (v/v) with sonication to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) via solvent evaporation, achieving >80% encapsulation efficiency .
- Prodrug design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
Advanced: What are the best practices for analyzing SAR in derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
